

# Introduction: The Strategic Value of Bifunctional Boronic Acids

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## Compound of Interest

Compound Name:	4-(Methylsulfonyloxy)phenylboronic acid
CAS No.:	957035-04-0
Cat. No.:	B1386668

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Boron-containing compounds, particularly arylboronic acids, have become indispensable tools in modern medicinal chemistry and organic synthesis.[1] Their stability, low toxicity, and broad functional group tolerance make them premier reagents, most notably for the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction.[1][2] This reaction provides a powerful and reliable method for constructing carbon-carbon bonds, a fundamental step in the assembly of countless pharmaceutical agents and advanced materials.[3]

Within this important class of reagents, **4-(Methylsulfonyloxy)phenylboronic acid** stands out due to its bifunctional nature. It possesses not only the boronic acid group, primed for C-C bond formation, but also a methylsulfonyloxy (mesylate) group. The mesylate is an excellent leaving group, activating the aromatic ring for carbon-nucleophile bond formation. This dual reactivity allows for orthogonal synthetic strategies, enabling the sequential and controlled introduction of different functionalities, making it a highly valuable building block for creating diverse molecular scaffolds.

## Physicochemical Properties and Handling

Accurate characterization and proper handling are paramount for achieving reproducible results in the laboratory. The key properties of **4-(Methylsulfonyloxy)phenylboronic acid** are summarized below.

Property	Value
CAS Number	957035-04-0[4][5][6]
Chemical Name	4-(Methylsulfonyloxy)phenylboronic acid[4][5][6]
Synonyms	4-Boronophenyl mesylate, 4-Boronophenyl methanesulphonate[4][6]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>5</sub> S[4][5]
Molecular Weight	216.02 g/mol [5]
Appearance	Typically a white to off-white solid

**Stability and Storage:** Like many boronic acids, **4-(Methylsulfonyloxy)phenylboronic acid** can undergo dehydration to form the corresponding cyclic trimer, a boroxine. This process is often reversible but can complicate accurate weighing and stoichiometry. For this reason, it is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

**Safety and Handling:** Researchers should handle this compound in accordance with good industrial hygiene and safety practices.[7]

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]
- **Engineering Controls:** Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
- **First Aid:** In case of eye or skin contact, rinse immediately and thoroughly with plenty of water.[7][9] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.[9]

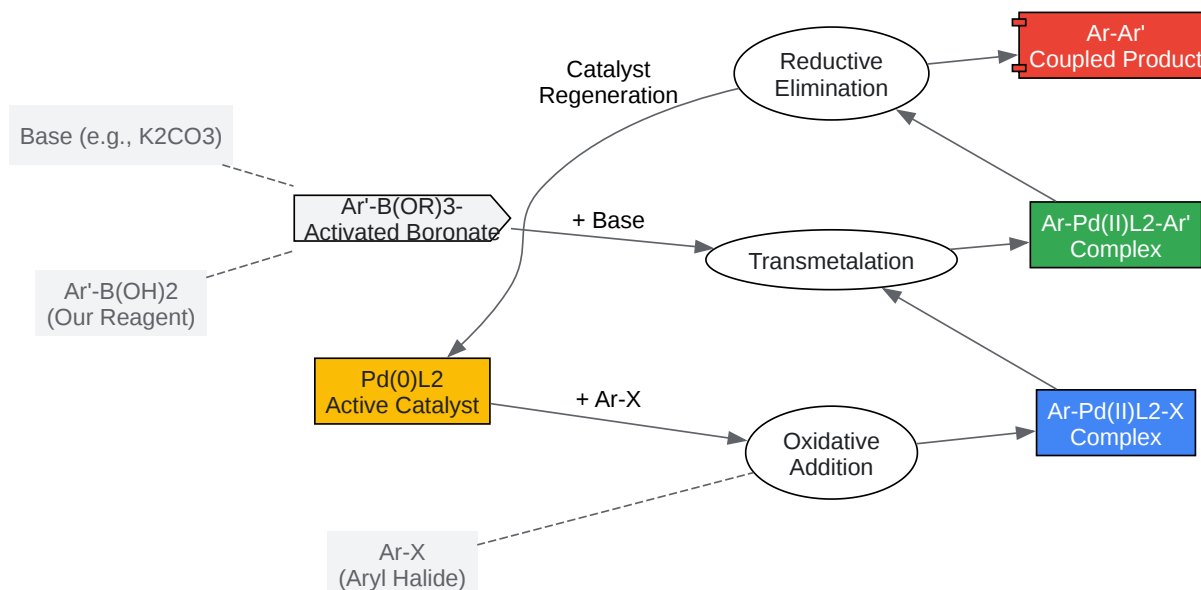
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Synthetic Utility: A Tale of Two Reactive Sites

The synthetic power of **4-(Methylsulfonyloxy)phenylboronic acid** lies in the distinct and controllable reactivity of its two functional groups. This allows for a modular approach to molecule construction.

## The Boronic Acid Moiety: Gateway to Suzuki-Miyaura Coupling

The primary application of the boronic acid group is in the Suzuki-Miyaura cross-coupling reaction to form a new C-C bond. This reaction is a cornerstone of modern synthesis due to its mild conditions and high tolerance for other functional groups.



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**Figure 1:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

#### Exemplary Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is a representative example and may require optimization for specific substrates.

- **Reagent Preparation:** To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), **4-(Methylsulfonyloxy)phenylboronic acid** (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate ( $K_2CO_3$ , 2.0 mmol, 2.0 equiv).[10]
  - **Causality:** The excess of boronic acid ensures complete consumption of the limiting aryl halide. The base is critical for activating the boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[2]
- **Catalyst Addition:** Add the palladium catalyst, for example,  $Pd(PPh_3)_4$  (0.03 mmol, 3 mol%), to the vessel.
  - **Causality:** A palladium(0) source is the active catalyst that initiates the cycle via oxidative addition into the aryl halide C-X bond. Various palladium precatalysts can be used, which are reduced to Pd(0) in situ.[11]
- **Solvent and Degassing:** Add a degassed solvent mixture, such as dioxane and water (4:1, 5 mL).[11] Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
  - **Causality:** Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous co-solvent often accelerates the reaction, aiding in the dissolution of the base and facilitating the formation of the active boronate.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

## The Mesylate Group: A Target for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

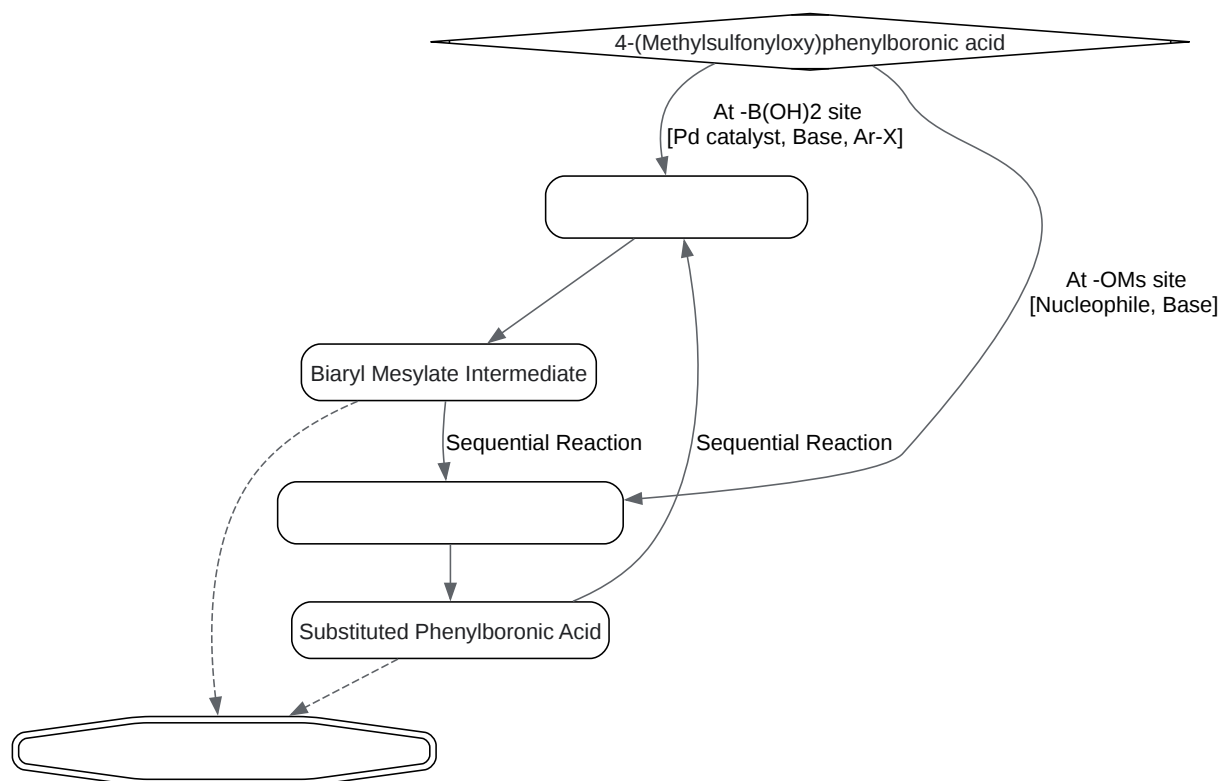
Independent of the boronic acid, the mesylate group serves as an excellent leaving group, making the ipso-carbon atom electron-deficient and susceptible to attack by nucleophiles. This enables a range of C-N, C-O, and C-S bond-forming reactions.

Potential transformations include:

- Amination: Reaction with primary or secondary amines to form anilines.
- Etherification: Reaction with alcohols or phenols in the presence of a base to form diaryl or alkyl aryl ethers.
- Thioetherification: Reaction with thiols to produce thioethers.
- Cyanation: Reaction with cyanide salts to introduce a nitrile group.

## Orthogonal Reactivity: A Strategy for Complex Synthesis

The true elegance of **4-(Methylsulfonyloxy)phenylboronic acid** is its potential for orthogonal, sequential functionalization. A synthetic chemist can first perform a Suzuki-Miyaura coupling at the boronic acid site under standard palladium catalysis. The resulting biaryl product, which still contains the mesylate leaving group, can then be subjected to a second, distinct reaction, such as a nucleophilic aromatic substitution, to introduce a new functionality. This stepwise approach provides precise control over the construction of complex, highly substituted aromatic systems.



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**Figure 2:** Orthogonal synthetic pathways using the title compound.

## Conclusion

**4-(Methylsulfonyloxy)phenylboronic acid** (CAS 957035-04-0) is more than just another arylboronic acid. Its bifunctional nature, combining the C-C bond-forming capability of the boronic acid with the C-Nu bond-forming potential offered by the mesylate leaving group,

makes it a powerful and versatile tool. This dual reactivity enables the design of elegant and efficient synthetic routes to complex molecular architectures, providing researchers in drug discovery and materials science with a strategic building block for innovation.

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